dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine
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Overview
Description
dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a naphthalen-2-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine typically involves multiple steps. One common method includes the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 2-naphthylmethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies .
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-phenylmethanone: Similar structure but with a phenylmethanone group instead of a naphthalen-2-ylmethanone group.
Uniqueness
The uniqueness of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-ylmethanone moiety enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-26(2)14-13-21-22(23(29)18-8-7-16-5-3-4-6-17(16)15-18)24-25-27(21)19-9-11-20(12-10-19)28(30)31/h3-15H,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNZIXSVQHNGH-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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